
EIPA
概要
準備方法
合成経路と反応条件
5-(N-エチル-N-イソプロピル)アミロライドの合成には、制御された条件下で3-アミノ-6-クロロ-5-(エチル(イソプロピル)アミノ)ピラジン-2-カルボキサミドと適切な試薬を反応させることが含まれます . この化合物は、通常、ジメチルスルホキシド (DMSO) などの溶媒中で出発物質を高温で反応させて、結晶化またはクロマトグラフィーによって精製することによって調製されます .
工業生産方法
工業的な設定では、5-(N-エチル-N-イソプロピル)アミロライドの生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と高度な精製技術を使用することが含まれ、最終製品が厳格な品質基準を満たしていることを保証します .
化学反応の分析
反応の種類
5-(N-エチル-N-イソプロピル)アミロライドは、次のものを含む様々な化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生じさせる可能性があり、還元は化合物の還元形を生成する可能性があります .
科学研究への応用
5-(N-エチル-N-イソプロピル)アミロライドは、次のような幅広い科学研究への応用を持っています。
科学的研究の応用
Cancer Metabolism
Recent studies have highlighted EIPA's effects on cancer cell metabolism:
- Oxidative Phosphorylation : this compound has been shown to decrease oxidative phosphorylation in cancer cells, contrary to the expected increase in glycolysis often associated with elevated intracellular pH. In experiments with pancreatic and breast cancer cells, this compound treatment resulted in a significant reduction in oxygen consumption rates without altering glycolytic activity, suggesting a complex interplay between NHE1 inhibition and mitochondrial dynamics .
- Cell Proliferation : this compound has been observed to suppress proliferation in gastric cancer cells by up-regulating p21 expression through changes in chloride ion concentration. This effect indicates potential therapeutic applications for this compound in managing cancer growth .
Inflammation Research
This compound's role extends beyond cancer; it also has applications in studying inflammation. The compound inhibits macropinocytosis, a process involved in immune responses and inflammation, offering insights into how cellular uptake mechanisms can be modulated during inflammatory conditions .
Data Table: Summary of this compound Applications
Case Study on Pancreatic Cancer Cells
In a study investigating pancreatic cancer cells, this compound was applied to assess its impact on metabolic reprogramming. The results showed that while NHE1 inhibition led to reduced oxidative phosphorylation, glycolytic activity remained stable despite increased activity of phosphofructokinase-1 at higher pH levels. This finding challenges existing paradigms regarding the metabolic behavior of cancer cells under altered pH conditions .
Case Study on Gastric Cancer Cells
Another study focused on gastric cancer cells demonstrated that this compound's inhibition of NHE1 resulted in significant alterations in cellular chloride levels, leading to the up-regulation of cell cycle regulators like p21. This effect underscores this compound's potential as a therapeutic agent in controlling tumor growth and highlights its mechanism involving ion transport modulation .
作用機序
類似化合物との比較
生物活性
EIPA, or Ethyl Isopropyl Amiloride, is a derivative of amiloride and primarily acts as an inhibitor of the Na+/H+ exchanger (NHE) and TRPP3 channels. This compound has garnered attention in various fields, particularly in cancer metabolism and cardiac electrophysiology. The following sections provide a comprehensive overview of its biological activity, supported by research findings and data tables.
This compound inhibits the Na+/H+ exchanger (NHE1), which plays a crucial role in regulating intracellular pH (pHi) and sodium homeostasis. By inhibiting NHE1, this compound can influence various cellular processes, including:
- Intracellular pH Regulation: this compound decreases pHi, which can impact metabolic pathways in cancer cells.
- Electrophysiological Effects: It modulates cardiac myocyte responses to mechanical stretch, affecting arrhythmogenic potential.
Cancer Metabolism
A study investigating the effects of this compound on pancreatic and breast cancer cells revealed significant findings regarding its impact on oxidative phosphorylation:
- Decreased Oxygen Consumption Rate (OCR): this compound treatment resulted in a notable decrease in OCR, contradicting the expectation that lower pHi would enhance glycolysis and mitochondrial function. Instead, the study found no significant changes in glycolysis markers such as lactate production despite increased activity of phosphofructokinase-1 at higher pHi .
- Mitochondrial Dynamics: this compound treatment led to an increase in elongated mitochondrial networks, indicating enhanced mitochondrial fusion rather than fission, which is typically associated with increased metabolic activity .
Cardiac Electrophysiology
In a separate experimental study focusing on myocardial stretch, this compound demonstrated the following effects:
- Attenuation of Electrophysiological Responses: this compound significantly reduced the complexity of activation maps during myocardial stretch compared to control groups. The dominant frequency (DF) was notably lower in the this compound series, indicating less arrhythmic behavior .
- Statistical Findings:
- Baseline DF: Control series exhibited a significant increase during stretch (40.4%), while this compound showed only a 22% increase (P<.001 vs control).
- Activation maps were simpler in the this compound series, suggesting that this compound mitigates irregular electrical activity induced by mechanical stress .
Table 1: Effects of this compound on Cancer Cell Metabolism
Measurement | Control Group | This compound Group | P-value |
---|---|---|---|
Oxygen Consumption Rate (OCR) | Baseline Level | Decreased | <0.01 |
Lactate Production | Increased | No Change | >0.05 |
Phosphofructokinase-1 Activity | Higher at pHi | Higher at pHi | <0.05 |
Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes
Parameter | Control Series | This compound Series | P-value |
---|---|---|---|
Dominant Frequency (DF) | Increased by 40.4% | Increased by 22% | <0.001 |
Activation Map Complexity | Complex Type III | Simpler Maps | <0.0001 |
Spectral Concentration Reduction | 36% | 26% | <0.01 |
特性
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERNBXNXJCIQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151084 | |
Record name | Ethylisopropylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-25-2 | |
Record name | EIPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylisopropylamiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylisopropylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(N-Ethyl-N-isopropyl)-amiloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLISOPROPYLAMILORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW50CE070T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。